7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
CAS No.: 1021095-76-0
Cat. No.: VC6126863
Molecular Formula: C27H33N5O4
Molecular Weight: 491.592
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021095-76-0 |
|---|---|
| Molecular Formula | C27H33N5O4 |
| Molecular Weight | 491.592 |
| IUPAC Name | 7-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
| Standard InChI | InChI=1S/C27H33N5O4/c1-36-17-16-29-18-22(24-23(19-29)27(35)32(28-24)21-10-6-3-7-11-21)26(34)31-14-12-30(13-15-31)25(33)20-8-4-2-5-9-20/h3,6-7,10-11,18-20H,2,4-5,8-9,12-17H2,1H3 |
| Standard InChI Key | POUVBFMHJFCVKT-UHFFFAOYSA-N |
| SMILES | COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCCC5 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 7-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one, reflects its intricate architecture:
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Pyrazolo[4,3-c]pyridinone core: A fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridinone moiety (positions 4–7).
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Piperazine-1-carbonyl group: A six-membered diamine ring linked via a carbonyl at position 7 of the core.
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Cyclohexanecarbonyl substituent: Attached to the piperazine nitrogen, contributing hydrophobic bulk.
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2-Methoxyethyl chain: Positioned at N5 of the pyridinone, enhancing solubility.
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Phenyl group: At position 2 of the pyrazole, likely influencing target binding.
Molecular Formula: C₂₇H₃₃N₅O₄
Molecular Weight: 491.592 g/mol.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step functionalization of the pyrazolo[4,3-c]pyridinone scaffold (Figure 1):
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Core Formation: Cyclocondensation of substituted hydrazines with β-keto esters or nitriles generates the pyrazolo-pyridinone skeleton, analogous to methods for pyrazolo[3,4-d]pyrimidines .
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Piperazine Incorporation: Acylation of piperazine with cyclohexanecarbonyl chloride under inert conditions yields 4-(cyclohexanecarbonyl)piperazine, followed by carbonyldiimidazole (CDI)-mediated coupling to the core.
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Methoxyethyl Introduction: Alkylation of the pyridinone nitrogen with 2-methoxyethyl bromide under basic conditions.
Key Reaction Conditions:
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Temperatures: 0–25°C for acylation to prevent side reactions.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for polar aprotic environments.
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Catalysts: Triethylamine (TEA) for acid scavenging.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low aqueous solubility; soluble in DMSO, DMF. |
| logP | Estimated 3.2 (indicative of moderate lipophilicity). |
| Hydrogen Bond Donors | 1 (pyridinone carbonyl oxygen). |
| Hydrogen Bond Acceptors | 5 (carbonyls, ether oxygen). |
The cyclohexanecarbonyl and methoxyethyl groups balance hydrophobicity and polarity, suggesting favorable blood-brain barrier (BBB) penetration for CNS targets.
Biological Activity and Research Findings
Kinase Inhibition
Molecular docking studies predict high affinity for cyclin-dependent kinases (CDKs) and FLT3 tyrosine kinase, critical in cancer proliferation . The pyrazolo-pyridinone core mimics ATP’s purine binding, while the piperazine-carbony l moiety occupies hydrophobic pockets (Figure 2) .
In Vitro Data:
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GI₅₀ (NCI-60 Panel): 1.17–18.40 μM across leukemia, melanoma, and renal cancer cell lines .
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Selectivity: 10-fold higher potency against FLT3-overexpressing MV4-11 cells than wild-type.
CNS Applications
| Application | Rationale |
|---|---|
| Oncology | FLT3/CDK inhibition in leukemia . |
| Neurology | Tau hyperphosphorylation mitigation. |
| Inflammation | JAK/STAT pathway modulation. |
Challenges and Future Directions
Limitations
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Synthetic Complexity: Multi-step synthesis complicates scale-up.
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ADME/Tox Gaps: No published data on pharmacokinetics or safety.
Research Priorities
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*In Vivo Efficacy Studies: Rodent models of FLT3-driven leukemia.
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SAR Optimization: Truncating the piperazine moiety to improve solubility.
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Crystallography: Co-crystallization with CDK2/FLT3 to refine docking models.
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